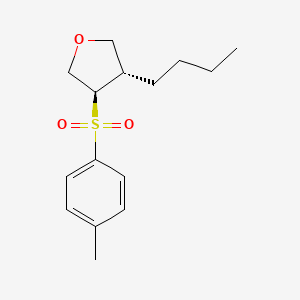
Trans-3-butyl-4-tosyltetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3-butyl-4-tosyltetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by the presence of a butyl group at the 3-position and a tosyl group at the 4-position of the tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-butyl-4-tosyltetrahydrofuran typically involves the tosylation of a suitable tetrahydrofuran derivative. One common method is the reaction of 3-butyl-4-hydroxytetrahydrofuran with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trans-3-butyl-4-tosyltetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Oxidation Reactions: Oxidation of the tetrahydrofuran ring can lead to the formation of lactones or other oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiolates can be used under mild conditions to replace the tosyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products include azides, nitriles, and thiols.
Reduction: Alcohols and alkanes.
Oxidation: Lactones and other oxygenated derivatives.
Aplicaciones Científicas De Investigación
Trans-3-butyl-4-tosyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of trans-3-butyl-4-tosyltetrahydrofuran involves its ability to participate in various chemical reactions due to the presence of the tosyl group. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. Additionally, the compound’s structure allows it to interact with specific molecular targets, influencing biological pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
3-butyl-4-mesyltetrahydrofuran: Similar structure but with a mesyl group instead of a tosyl group.
3-butyl-4-bromotetrahydrofuran: Contains a bromine atom at the 4-position.
3-butyl-4-chlorotetrahydrofuran: Contains a chlorine atom at the 4-position.
Uniqueness
Trans-3-butyl-4-tosyltetrahydrofuran is unique due to the presence of the tosyl group, which imparts specific reactivity and properties. The tosyl group is a better leaving group compared to halogens, making the compound more reactive in nucleophilic substitution reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C15H22O3S |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
(3S,4R)-3-butyl-4-(4-methylphenyl)sulfonyloxolane |
InChI |
InChI=1S/C15H22O3S/c1-3-4-5-13-10-18-11-15(13)19(16,17)14-8-6-12(2)7-9-14/h6-9,13,15H,3-5,10-11H2,1-2H3/t13-,15-/m0/s1 |
Clave InChI |
BYJQGGLQXSCOMF-ZFWWWQNUSA-N |
SMILES isomérico |
CCCC[C@H]1COC[C@@H]1S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCCCC1COCC1S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


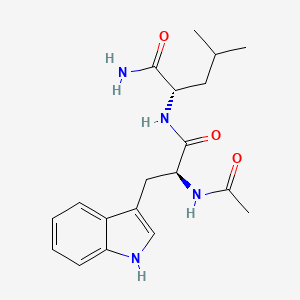
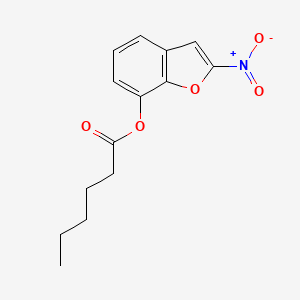


![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)
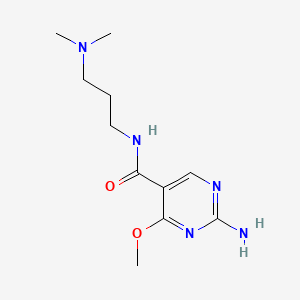
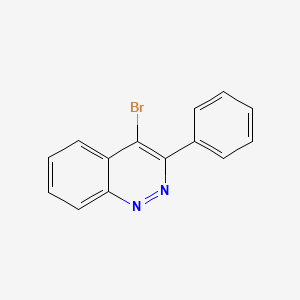
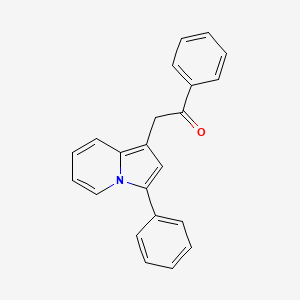
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
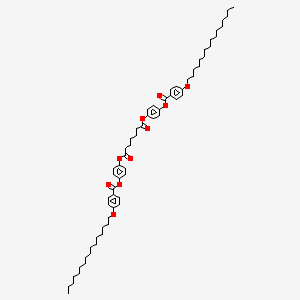
![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)

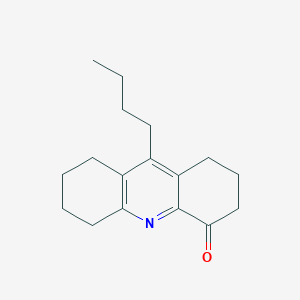
![1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12905213.png)
